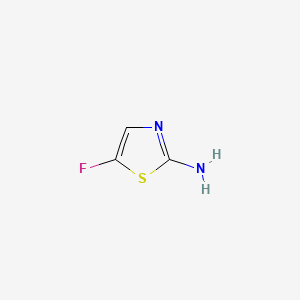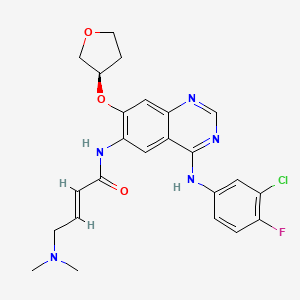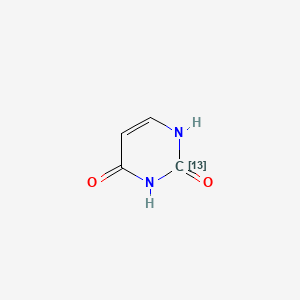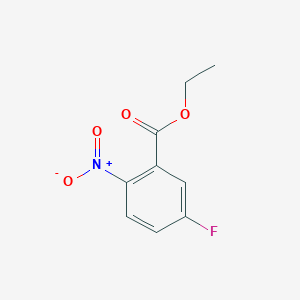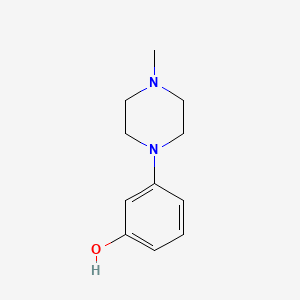
3-(4-Methylpiperazin-1-yl)phenol
概要
説明
“3-(4-Methylpiperazin-1-yl)phenol” is an organic compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperazin-1-yl)phenol” is characterized by the presence of a piperazine ring where the nitrogen ring atom carries an aryl group . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy.
Chemical Reactions Analysis
Phenols, which “3-(4-Methylpiperazin-1-yl)phenol” is a type of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
Phenols, including “3-(4-Methylpiperazin-1-yl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
科学的研究の応用
Catechol Oxidase Activity Modeling : A study by Merkel et al. (2005) on dicopper(II) complexes, including variants of 3-(4-Methylpiperazin-1-yl)phenol, aimed to model the active site of type 3 copper proteins. These complexes provided insights into the influence of a thioether group near the metal site, significant for understanding catecholase activity (Merkel et al., 2005).
Synthesis and Characterization of Mannich Ligands : Research by Ayeni and Egharevba (2015) focused on synthesizing and characterizing Mannich bases, including derivatives of 3-(4-Methylpiperazin-1-yl)phenol. These compounds were used to create metal complexes, analyzed via various spectroscopic methods (Ayeni & Egharevba, 2015).
Antitumor Activity of Histone Deacetylase Inhibitors : Thaler et al. (2010) synthesized compounds derived from 3-(4-Methylpiperazin-1-yl)phenol as part of a study on histone deacetylase inhibitors. These compounds demonstrated antiproliferative activity and stability, contributing to cancer treatment research (Thaler et al., 2010).
Inhibition of Kinase Activity in Cancer Cells : Yang et al. (2012) explored derivatives of 3-(4-Methylpiperazin-1-yl)phenyl as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations in non-small-cell lung cancer. This research contributes to the development of targeted cancer therapies (Yang et al., 2012).
Enzyme Resolution in Drug Synthesis : A study by Cvetovich et al. (1996) involved using 3-(4-Methylpiperazin-1-yl)phenol derivatives in the synthesis of L-694,458, a human leukocyte elastase inhibitor. This research highlights the compound's role in enzyme-mediated syntheses, crucial for pharmaceutical development (Cvetovich et al., 1996).
Safety And Hazards
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
| Record name | 3-(4-methylpiperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)phenol | |
CAS RN |
177489-10-0 | |
| Record name | 3-(4-methylpiperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)
